molecular formula C34H50O10 B12533853 2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] CAS No. 667871-52-5

2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]

Cat. No.: B12533853
CAS No.: 667871-52-5
M. Wt: 618.8 g/mol
InChI Key: OBACVJWPMDWWLK-UHFFFAOYSA-N
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Description

2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] is a complex organic compound characterized by its unique structure, which includes hexane, phenoxypropoxy, and pentanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hexane-1,6-diol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with phenoxypropyl bromide under basic conditions to introduce the phenoxypropoxy groups. Finally, the resulting compound is subjected to esterification with pentanoic acid to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cell membrane integrity. The specific pathways and targets depend on the context of its application, whether in biological systems or material science .

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Hexane-1,6-diylbis(oxy))diterephthalic acid: Similar structure but with terephthalic acid groups instead of pentanoic acid.

    4,4’-Bis(6-acryloyloxyhexyloxy)azobenzene: Contains hexane and oxy groups but with azobenzene and acryloyloxy groups.

    N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]: Similar hexane backbone but with different functional groups .

Uniqueness

2,2’-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid] is unique due to its combination of hexane, phenoxypropoxy, and pentanoic acid groups, which confer specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, as mentioned above .

Properties

CAS No.

667871-52-5

Molecular Formula

C34H50O10

Molecular Weight

618.8 g/mol

IUPAC Name

2-[6-[1-carboxy-4-(3-phenoxypropoxy)butoxy]hexoxy]-5-(3-phenoxypropoxy)pentanoic acid

InChI

InChI=1S/C34H50O10/c35-33(36)31(19-11-21-39-23-13-27-41-29-15-5-3-6-16-29)43-25-9-1-2-10-26-44-32(34(37)38)20-12-22-40-24-14-28-42-30-17-7-4-8-18-30/h3-8,15-18,31-32H,1-2,9-14,19-28H2,(H,35,36)(H,37,38)

InChI Key

OBACVJWPMDWWLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCOCCCC(C(=O)O)OCCCCCCOC(CCCOCCCOC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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